Anacardic acid C15:3
Description
Contextualizing the Broader Anacardic Acid Family and its Significance
Anacardic acids are a class of chemical compounds characterized by a salicylic (B10762653) acid head and a long alkyl side chain. wikipedia.org This alkyl chain can vary in length, typically containing 15 or 17 carbon atoms, and can be either saturated or unsaturated. wikipedia.org The mixture of these closely related compounds is a yellow liquid that is partially miscible with ethanol (B145695) and ether but nearly immiscible with water. wikipedia.org
The primary source of anacardic acids is cashew nutshell liquid (CNSL), a byproduct of the cashew nut processing industry. gavinpublishers.comnih.gov In its natural state, CNSL is a mixture of anacardic acids, cardol, cardanol (B1251761), and methyl cardol. mdpi.com Anacardic acids are the most abundant component of natural CNSL, constituting about 70% to 90% of the liquid extracted from cashew nut shells. gavinpublishers.com
The significance of the anacardic acid family in academic research stems from their wide range of biological activities. gavinpublishers.comresearchgate.net These compounds have been investigated for their potential antibacterial, antifungal, antitumor, antioxidant, and anti-inflammatory properties. gavinpublishers.comresearchgate.netnih.gov Their unique structure, combining both a hydrophilic (salicylic acid) and a hydrophobic (alkyl chain) component, makes them interesting subjects for chemical modification and exploration of their structure-activity relationships. mdpi.com
Specific Focus on Anacardic Acid C15:3 Isomers and Unsaturation within Research Paradigms
This compound, also known by its IUPAC name 2-Hydroxy-6-[(8Z,11Z,14Z)-pentadeca-8,11,14-trienyl]benzoic acid, is distinguished by its 15-carbon alkyl side chain containing three double bonds. wikipedia.org The "C15:3" designation specifically refers to the 15-carbon chain with three degrees of unsaturation. The positions and configurations of these double bonds give rise to different isomers. The naturally occurring and most studied isomer has its double bonds in the cis (Z) configuration. wikipedia.org
The degree of unsaturation in the alkyl side chain is a critical factor influencing the biological activity of anacardic acids. Research has shown that the triene (C15:3) anacardic acid exhibits potent biological effects. For instance, the C15:3 variant was found to be the most active against the tooth decay bacterium Streptococcus mutans in in-vitro experiments. wikipedia.org Furthermore, studies have indicated that the triene anacardic acid (C15:3) has a higher antioxidant activity compared to its monoene (C15:1) and diene (C15:2) counterparts. researchgate.net
The presence and number of double bonds in the side chain also affect the physical properties of the molecule, such as its hydrophobicity. embrapa.br The study of different isomers and the level of unsaturation is a central theme in research, as it helps to elucidate the mechanisms of action and to identify the most potent compounds for specific applications. mdpi.comresearchgate.net
Historical Perspective of Scholarly Investigations on Anacardic Acids
The scientific investigation of the chemical constituents of cashew nut oil dates back to 1847. wikipedia.org Initially, the substance was believed to be a single chemical entity, but it was later discovered to be a mixture of several related compounds, leading to the use of the plural term "anacardic acids". wikipedia.org
Early research focused on the isolation and characterization of these compounds from their natural sources. Over time, as analytical techniques became more sophisticated, researchers were able to separate and identify the individual components of the anacardic acid mixture, including the saturated and unsaturated variants. jocpr.com
A significant portion of historical research has been dedicated to exploring the biological activities of anacardic acids. Traditional uses of cashew nutshell oil for ailments like tooth abscesses hinted at its medicinal properties. wikipedia.org This led to more systematic in-vitro studies that confirmed the antibacterial properties of anacardic acids, particularly against Gram-positive bacteria. wikipedia.org One notable early finding was the potent effect of the 15-carbon unsaturated anacardic acid against such bacteria. wikipedia.org These foundational studies have paved the way for the more detailed and application-oriented research seen today.
Current State of Academic Inquiry and Emerging Research Trends Pertaining to this compound
Current academic inquiry into this compound is vibrant and multifaceted, exploring its potential in various therapeutic and industrial applications. A significant area of focus is its pharmacological properties, including anti-inflammatory, antinociceptive (pain-relieving), and antioxidant effects. nih.gov Recent studies have demonstrated the ability of anacardic acid to reduce inflammation and pain in animal models. nih.govacs.org
The antitumor potential of anacardic acids, including the C15:3 variant, is another major research avenue. gavinpublishers.com Investigations are ongoing to understand its mechanism of action against various cancer cell lines. researchgate.net For example, it has been shown to inhibit certain enzymes involved in cancer cell growth and survival. wikipedia.orgresearchgate.net
Emerging research trends are expanding the scope of anacardic acid applications. One novel area is its use in nanotechnology as a capping agent for the development of nanomaterials. mdpi.comjsta.cl Another promising field is its application in food science and agriculture, for instance, as a natural food preservative due to its antimicrobial properties. nih.gov There is also growing interest in its potential as a lead compound for the synthesis of new, more potent derivatives with enhanced biological activities. mdpi.com Furthermore, the study of anacardic acids in the context of metabolic syndrome is a significant trend, with research suggesting they may help improve glucose tolerance and reduce liver fat accumulation. mdpi.com
The electrochemical transformation of anacardic acid into other valuable organic acids and polymeric materials is also being explored as a sustainable and environmentally friendly chemical process. mdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-Hydroxy-6-[(8Z,11Z,14Z)-pentadeca-8,11,14-trienyl]benzoic acid | wikipedia.org |
| Molecular Formula | C₂₂H₃₀O₃ | sigmaaldrich.com |
| Molecular Weight | 342.47 g/mol | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| CAS Number | 103904-73-0 | sigmaaldrich.com |
| Solubility in Water | Low (-8.20 LogS) | embrapa.br |
Table 2: Investigated Biological Activities of this compound and Related Compounds
| Activity | Target/Model | Key Findings | References |
|---|---|---|---|
| Antibacterial | Streptococcus mutans | C15:3 was the most active against this tooth decay bacterium. | wikipedia.org |
| Antibacterial | Gram-positive bacteria | The 15-carbon unsaturated side chain compound is lethal to these bacteria. | wikipedia.org |
| Antioxidant | DPPH radical scavenging assay | Triene-C15:3 showed higher activity than monoene and diene forms. | researchgate.net |
| Anti-inflammatory | Carrageenan-induced paw edema in mice | Anacardic acid (mixture) significantly reduced edema. | nih.govacs.org |
| Antinociceptive | Acetic acid-induced writhing and hot plate tests in mice | Anacardic acid (mixture) demonstrated significant pain-relieving effects. | nih.govacs.org |
| Enzyme Inhibition | Xanthine (B1682287) Oxidase | Anacardic acid (C15:3) cooperatively inhibits uric acid formation. | semanticscholar.org |
| Enzyme Inhibition | α-Glucosidase | this compound showed inhibitory activity, though less potent than the monoene and diene forms. | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-6-[(8E,11E)-pentadeca-8,11,14-trienyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4+,8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVGEKPNSCFQIR-AOSYACOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18654-18-7, 103904-73-0 | |
| Record name | Anacardic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018654187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,11,14-Anacardic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5X3PZ4LDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxy-6-(8,11,14-pentadecatrienyl)benzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Origin and Biosynthesis Pathways of Anacardic Acid C15:3
Natural Occurrence and Phytochemical Distribution
Anacardic acids are a group of phenolic lipids characterized by a salicylic (B10762653) acid head and a variable alkyl side chain. The C15:3 variant denotes a 15-carbon chain with three double bonds.
Anacardic acid C15:3 and its related congeners are most prominently found within plants of the Anacardiaceae family. researchgate.net The most significant and commercially relevant source is the cashew tree (Anacardium occidentale), where these compounds are highly concentrated in the Cashew Nut Shell Liquid (CNSL). lipidox.sewikipedia.org CNSL is a viscous, reddish-brown oil extracted from the honeycomb-like structure of the cashew shell and is a major byproduct of cashew processing. jsta.cl Natural, solvent-extracted CNSL is composed primarily of anacardic acids, which can constitute over 70% of the liquid's mass. lipidox.sejsta.cl The tri-unsaturated C15:3 variant is typically the most abundant of the anacardic acid congeners found in CNSL. jsta.cl
Beyond the cashew plant, other members of the Anacardiaceae family, such as the mango tree (Mangifera indica), also contain anacardic acids. en-academic.com The distribution extends to other unrelated botanical sources, including the leaves of the Ginkgo biloba tree and various species of Pelargonium (geraniums). lipidox.sewikipedia.org Reports have also identified anacardic acids in plants like Ozoroa insignis. nih.gov
| Botanical Source | Family | Common Name | Primary Location of Compound |
| Anacardium occidentale | Anacardiaceae | Cashew | Nut Shell Liquid (CNSL) lipidox.sewikipedia.org |
| Mangifera indica | Anacardiaceae | Mango | |
| Pelargonium sp. | Geraniaceae | Geranium | Glandular Trichome Secretions lipidox.sewikipedia.org |
| Ginkgo biloba | Ginkgoaceae | Ginkgo Tree | Leaves lipidox.se |
| Ozoroa insignis | Anacardiaceae |
This table provides an overview of the primary botanical sources of anacardic acids.
The localization of anacardic acids is often in specialized tissues or secretions that serve a protective function for the plant. In the cashew nut, these compounds are sequestered within the shell, physically separating them from the kernel.
In zonal geraniums (Pelargonium sp.), anacardic acids are synthesized and secreted from specialized epidermal structures known as glandular trichomes. researchgate.net These secretions create a sticky layer on the plant's surface that acts as a multifaceted defense mechanism against small insect pests by physically entrapping them. researchgate.net The exudate from these trichomes is a rich source of anacardic acids. lipidox.se
Elucidation of Biosynthetic Pathways and Molecular Mechanisms
The formation of this compound is a complex biological process involving the convergence of fatty acid and polyketide metabolism.
The core of the anacardic acid molecule is assembled by a Type III polyketide synthase (PKS). researchgate.netnih.gov These enzymes are relatively small homodimeric proteins that catalyze a series of condensation reactions to build a polyketide chain from simple precursor molecules. nih.govnih.gov Unlike the larger, multi-domain Type I and Type II PKSs, Type III PKSs are structurally simpler and perform a series of reactions within a single active site. researchgate.net The biosynthesis of anacardic acid is a classic example of a Type III PKS pathway, which generates a diverse array of plant secondary metabolites, including flavonoids, stilbenes, and pyrones. nih.govfrontiersin.org
The biosynthesis of anacardic acid utilizes two key types of building blocks: a starter unit derived from a fatty acid and extender units provided by malonyl-CoA. researchgate.net
Fatty Acid Precursors (Starter Unit): The long C15 alkyl chain of this compound originates from a pre-existing fatty acid. lipidox.se It is proposed that an unsaturated C16 fatty acyl-CoA, such as palmitoleoyl-CoA, acts as the "starter" molecule that initiates the polyketide synthesis. nih.gov This precursor provides the bulk of the hydrophobic side chain.
Malonyl-CoA (Extender Units): The aromatic ring of the salicylic acid moiety is constructed through the sequential addition of two-carbon units. These units are supplied by malonyl-CoA, which is the primary building block for polyketide chain extension in this pathway. researchgate.netresearchgate.net Malonyl-CoA is itself derived from the carboxylation of acetyl-CoA. researchgate.net In each step of the chain extension, a molecule of malonyl-CoA is condensed with the growing polyketide chain, releasing a molecule of CO2.
| Biosynthetic Role | Precursor Molecule | Function |
| Starter Unit | Fatty Acyl-CoA (e.g., Palmitoleoyl-CoA) | Provides the C15 alkyl side chain researchgate.netnih.gov |
| Extender Unit | Malonyl-CoA | Provides the two-carbon units for building the aromatic ring researchgate.netresearchgate.net |
This table outlines the key precursor molecules in the biosynthesis of anacardic acid.
The synthesis is a multi-step enzymatic process culminating in the characteristic structure of anacardic acid. Based on labeling studies and the known function of Type III PKSs, the proposed mechanism involves the following key steps: researchgate.netnih.gov
Initiation: The Type III PKS enzyme selects a fatty acyl-CoA (the starter unit) from the cellular pool.
Polyketide Chain Extension: The enzyme catalyzes three sequential Claisen condensation reactions. In each reaction, one molecule of malonyl-CoA (the extender unit) is added to the growing chain. This process extends the initial fatty acid starter by six carbons, forming a linear tetraketide intermediate attached to the enzyme.
Cyclization and Aromatization: The enzyme folds the tetraketide intermediate into a specific conformation, facilitating an intramolecular C6-C1 aldol-type condensation or Claisen cyclization. nih.gov This reaction forms the six-membered carbon ring. Subsequent dehydration (aromatization) steps result in the formation of the stable phenolic ring.
Release: The final product, 2-hydroxy-6-alkylbenzoic acid (anacardic acid), is released from the enzyme. The specific tri-unsaturated nature of the C15:3 variant is determined by the unsaturation pattern of the initial fatty acid precursor used as the starter unit.
This pathway efficiently combines a pre-formed aliphatic chain with a newly synthesized aromatic ring to create the final anacardic acid molecule. researchgate.netnih.gov
Genetic and Transcriptomic Regulation of Anacardic Acid Biosynthesis in Source Organisms
The biosynthesis of anacardic acids, including the C15:3 variant, is under intricate genetic and transcriptomic control. Studies in source organisms, particularly Pelargonium x hortorum (geranium), have begun to unravel the molecular machinery responsible for the production of these specialized metabolites. The regulation is highly tissue-specific, with the primary site of synthesis being the glandular trichomes.
Transcriptome analysis of rose-scented geranium has identified a substantial number of expressed transcripts related to the enzymes involved in the anacardic acid biosynthesis pathway. nih.gov Key enzyme families implicated in this process include Acyl-[acyl-carrier-protein] desaturases and type III polyketide synthases (PKS). nih.gov In one transcriptomic study, 114 contigs showing homology with thirteen type-III PKS genes and six Acyl ACP desaturase genes were identified, all exhibiting significant levels of expression in tissues known for anacardic acid production. nih.gov
The biosynthesis is understood to proceed through a polyketide mechanism, utilizing fatty acids as precursor molecules. nih.gov The level of unsaturation in the alkyl side chain of anacardic acids is a critical factor, and in geraniums, this is linked to pest resistance. nih.govnih.gov Genotypes that are resistant to pests are characterized by a predominance of unsaturated anacardic acids, whereas susceptible genotypes have higher levels of saturated forms. nih.gov
A key regulatory point in the production of unsaturated anacardic acids in pest-resistant geraniums is the expression of a specific Δ⁹-myristoyl–ACP desaturase. nih.gov The gene encoding this desaturase is expressed exclusively in the trichomes of the resistant genotypes, which correlates with the production of ω-5 unsaturated anacardic acids and the resistant phenotype. nih.gov The product of this enzyme's activity, ω-5 14:1, is believed to be further elongated by the fatty acid synthase system to yield precursors that are then metabolized through the polyketide synthase pathway to form the final anacardic acid structures. nih.gov
Further research into the transcriptomic response of cells to anacardic acid has identified that it can modulate the expression of genes involved in fatty acid biosynthesis. For instance, in breast cancer cell lines, anacardic acid treatment led to a decrease in the expression of stearoyl-CoA desaturase (SCD), a key enzyme in the synthesis of monounsaturated fatty acids. dartmouth.edu While this study was not on a source organism, it highlights the potential for feedback regulation mechanisms where the presence of anacardic acid can influence the expression of genes in the fatty acid synthesis pathway.
The table below summarizes the key gene families and specific enzymes identified as playing a role in the biosynthesis of anacardic acids, based on transcriptomic studies.
| Gene/Enzyme Family | Specific Enzyme Example | Putative Function in Anacardic Acid Biosynthesis | Source Organism Studied |
| Acyl-[acyl-carrier-protein] desaturase | Δ⁹-myristoyl–ACP desaturase | Introduction of double bonds into the fatty acid precursor, leading to unsaturated anacardic acids. Expression is linked to pest resistance. | Pelargonium x hortorum |
| Type III Polyketide Synthase (PKS) | Not specified | Catalyzes the condensation steps in the polyketide pathway to form the aromatic ring structure of anacardic acids from fatty acid precursors. | Pelargonium sp. |
Comparative Analysis of this compound Production Across Different Genotypes
Significant variation in the production of this compound exists among different genotypes of source organisms. This variation is a reflection of the underlying genetic diversity that influences the expression and activity of the biosynthetic enzymes involved in anacardic acid synthesis and modification.
A study analyzing the anacardic acid content in the peduncles of five different cashew (Anacardium occidentale) clones revealed substantial differences in the levels of various anacardic acid congeners, including the C15:3 variant. mdpi.comnih.gov The total anacardic acid content varied from 128.35 to 217.00 mg per 100 g of peduncle sample. mdpi.com This variability in anacardic acid content is attributed to the genetic variation among the analyzed clones. mdpi.com
The table below presents a comparative analysis of the this compound content, along with other C15 variants, in five different cashew clones.
| Cashew Clone | This compound (mg/100g) | Anacardic Acid C15:2 (mg/100g) | Anacardic Acid C15:1 (mg/100g) | Total Anacardic Acids (mg/100g) |
|---|---|---|---|---|
| CCP76 | 27.15 | 29.28 | 71.92 | 128.35 |
| CCP09 | 44.76 | 56.87 | 115.37 | 217.00 |
| BRS275 | 19.62 | 13.71 | 93.63 | 126.96 |
| BRS265 | 22.15 | 18.96 | 134.86 | 175.97 |
| BRS189 | 29.58 | 28.53 | 105.15 | 163.26 |
Data sourced from a study on anacardic acid quantification in cashew peduncles. mdpi.comnih.gov
In addition to intraspecific variation, the composition of anacardic acids can also differ significantly between genotypes with distinct phenotypic traits. For example, in geraniums, a comparative analysis of insect-resistant and -susceptible genotypes revealed a clear difference in their anacardic acid profiles. nih.gov The resistance trait is strongly associated with the presence of ω5 unsaturated anacardic acids. nih.gov While the specific levels of C15:3 were not detailed in this particular study, it highlights that the genetic makeup dictating pest resistance also governs the type of anacardic acids produced, with resistant plants having the capability to synthesize unsaturated variants that are absent in susceptible plants. nih.gov This suggests that the genes responsible for the desaturation of the anacardic acid side chain are either absent, not expressed, or non-functional in the susceptible genotypes.
The anacardic acid profile can also vary between different species within the same family. The Anacardiaceae family is known for producing a variety of anacardic acids. nih.govnih.gov While Anacardium occidentale is a primary source of C15 anacardic acids, other species within this family may produce different chain lengths or degrees of unsaturation as their dominant anacardic acid components, reflecting the evolutionary divergence of their biosynthetic pathways.
Molecular Mechanisms of Biological Activity of Anacardic Acid C15:3
Enzymatic Modulatory Activities
Anacardic acid exhibits a range of biological activities by modulating the function of key enzymes involved in cellular processes. Its inhibitory actions on histone acetyltransferases and matrix metalloproteinases are particularly well-documented, highlighting its role in epigenetic regulation and tissue remodeling.
Histone Acetyltransferase (HAT) Inhibition
Histone acetyltransferases (HATs) are enzymes that play a critical role in regulating chromatin structure and gene expression by catalyzing the acetylation of lysine (B10760008) residues on histone proteins. nih.govjst.go.jp Anacardic acid has been identified as a potent, naturally occurring inhibitor of HATs. mdpi.comebi.ac.uk
Anacardic acid demonstrates broad inhibitory activity against multiple families of HATs. Research has established it as a potent inhibitor of the p300/CBP and GNAT (GCN5-related N-acetyltransferase) families. nih.govmdpi.com Specifically, it inhibits the HAT activity of p300, CBP-associated factor (PCAF), and Tip60. jst.go.jpmdpi.comnih.gov
The inhibitory effect is concentration-dependent. For instance, studies have shown that anacardic acid inhibits the HAT activities of both p300 and PCAF, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) determined to be approximately 8.5 µM for p300 and 5 µM for PCAF. researchgate.net The nature of this inhibition has been characterized as non-competitive with respect to acetyl-CoA for the p300 enzyme. researchgate.net This broad-spectrum activity against different HAT families suggests that anacardic acid functions as a pan-inhibitor of these epigenetic modifiers.
| Enzyme Target | Enzyme Family | Observed Inhibition | IC₅₀ Value |
|---|---|---|---|
| p300 | p300/CBP | Yes | ~8.5 µM |
| PCAF (P300/CBP-associated factor) | GNAT | Yes | ~5.0 µM |
| Tip60 | MYST | Yes | Not Specified |
The inhibition of HATs by anacardic acid has significant consequences for epigenetic regulation and gene expression. By preventing the acetylation of histones, anacardic acid can lead to a more condensed chromatin structure, rendering DNA less accessible to transcription factors and thereby suppressing gene expression. nih.govmdpi.com
This mechanism has been observed in various studies. For example, treatment with anacardic acid results in histone hypoacetylation and the downregulation of a range of developmentally regulated genes. nih.govmdpi.com In cancer cell models, this epigenetic modification can induce cell cycle arrest and apoptosis. nih.gov Furthermore, by inhibiting HATs like Tip60, anacardic acid can block the activation of DNA damage response pathways, which sensitizes tumor cells to the effects of ionizing radiation. nih.gov These findings underscore the central role of HAT inhibition in the biological effects of anacardic acid, linking it directly to the modulation of gene expression programs that control cell survival, proliferation, and differentiation. nih.gov
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix, playing a crucial role in tissue remodeling, cell migration, and cancer metastasis. frontiersin.org Anacardic acid has been identified as a direct inhibitor of specific MMPs, particularly the gelatinases MMP-2 and MMP-9. nih.govnih.gov
Studies have demonstrated that anacardic acid directly inhibits the catalytic activities of both MMP-2 and MMP-9. researchgate.net Gelatin zymography, a technique used to detect proteolytic activity, has shown that anacardic acid markedly reduces the gelatinase activity of these enzymes. nih.gov This inhibition is dose-dependent, and fluorescence-based assays using a recombinant MMP-2 catalytic domain confirmed that anacardic acid directly inhibits substrate cleavage with an IC₅₀ value of 11.11 µM. nih.govuni.lu The specific anacardic acid mixture used in these key studies was isolated from cashew nut shell extract and contained 56.2% of the C15:3 triene form. nih.gov
| Enzyme Target | Enzyme Family | Observed Inhibition | IC₅₀ Value |
|---|---|---|---|
| MMP-2 (Gelatinase A) | Gelatinase | Direct catalytic inhibition | 11.11 µM |
| MMP-9 (Gelatinase B) | Gelatinase | Direct catalytic inhibition | Not specified, but significant inhibition observed |
Molecular docking studies have elucidated the mechanism by which anacardic acid inhibits MMP-2 and MMP-9. nih.govresearchgate.net The catalytic activity of these enzymes is dependent on a zinc ion located within their active site. frontiersin.orgmdpi.com Anacardic acid is predicted to bind directly into this active site. nih.gov
The proposed binding model involves two key interactions:
Zinc Chelation : The carboxylate group on the salicylic (B10762653) acid moiety of anacardic acid chelates the catalytic zinc ion. nih.govuni.lu This interaction is crucial for inhibition, as it incapacitates the ion's catalytic function. This group also forms a hydrogen bond with a key catalytic glutamate (B1630785) residue in the active site. nih.gov
S1′ Pocket Accommodation : The long, hydrophobic C15 aliphatic chain of anacardic acid is accommodated within the relatively large and deep S1′ substrate-binding pocket of the gelatinases. nih.govnih.gov This interaction contributes to the binding affinity and stability of the inhibitor-enzyme complex.
The importance of these structural features is highlighted by the fact that related compounds lacking them, such as salicylic acid (which lacks the C15 chain) and aspirin, are much weaker inhibitors of MMP-2 and MMP-9. nih.govnih.gov This detailed molecular understanding provides a basis for the potent and direct inhibition of gelatinases by anacardic acid.
Influence of the C15 Aliphatic Chain on Inhibitory Potency
The biological activity of anacardic acids is significantly dependent on the nature of their C15 alkyl side chains. researchgate.net The length and degree of unsaturation of this hydrophobic chain are critical for enhancing inhibitory activity against various enzymes. mdpi.comsemanticscholar.org The hydrophobic tail portion of the molecule interacts with the enzyme, an essential step for eliciting the inhibitory effect. nih.govnih.gov While the hydrophobic interaction is necessary, it is not solely sufficient for inhibition. nih.gov Studies comparing anacardic acid with its corresponding cardanol (B1251761), which has the same side chain but lacks the carboxylic acid group, found that cardanol acted as neither a substrate nor an inhibitor, highlighting the importance of the entire molecular structure. mdpi.comnih.gov Research indicates that increasing the unsaturation of the side chain can increase its action against free radicals and certain enzymes like acetylcholinesterase. semanticscholar.orgmdpi.comresearchgate.net This suggests that the conformational changes and polarity differences caused by the double bonds in the C15:3 chain contribute directly to its biological potency. semanticscholar.orgresearchgate.net
α-Glucosidase Inhibition
Structure-activity relationship studies on anacardic acids have revealed a clear correlation between the degree of unsaturation in the C15 side chain and the potency of α-glucosidase inhibition. mdpi.comnih.gov In vitro enzymatic experiments demonstrated that all tested anacardic acids were significantly more effective inhibitors of α-glucosidase than the reference drug, acarbose. mdpi.comnih.govembrapa.br Interestingly, for this particular enzyme, the inhibitory effect decreases as the number of double bonds in the aliphatic chain increases. The monoene variant (Anacardic acid C15:1) exhibited the strongest inhibitory effect, followed by the diene (C15:2), and then the triene (C15:3). mdpi.comnih.gov
The half-maximal inhibitory concentrations (IC₅₀) from these studies illustrate the trend. Anacardic acid C15:1 (AAn1) had an IC₅₀ value of 1.78 ± 0.08 μg mL⁻¹, AAn2 (C15:2) had an IC₅₀ of 1.99 ± 0.76 μg mL⁻¹, and AAn3 (C15:3) showed an IC₅₀ of 3.31 ± 0.03 μg mL⁻¹. mdpi.com
| Compound | Degree of Unsaturation | IC₅₀ (μg mL⁻¹) |
| Anacardic Acid (AAn1) | C15:1 | 1.78 ± 0.08 |
| Anacardic Acid (AAn2) | C15:2 | 1.99 ± 0.76 |
| Anacardic Acid (AAn3) | C15:3 | 3.31 ± 0.03 |
| Acarbose (Reference) | N/A | 169.3 ± 8.91 |
While the aliphatic chain's unsaturation modulates inhibitory potency, the polar groups on the aromatic ring of anacardic acid are fundamental to its mechanism of action against α-glucosidase. mdpi.comnih.gov In silico molecular docking studies have identified that the hydroxyl (–OH) and carboxyl (–COOH) groups of the trisubstituted benzene (B151609) ring are critical for the anti-α-glucosidase activity. mdpi.com These polar groups are key for the enzyme–ligand binding, facilitating the formation of the enzyme-ligand complex through noncovalent interactions, which ultimately leads to enzymatic inhibition. mdpi.com The double bonds in the side chain, while influencing the degree of inhibition, are not considered essential for the binding activity itself, which is primarily anchored by the interactions of the polar head group. mdpi.comnih.gov
Lipoxygenase Inhibition
Anacardic acids have been identified as competitive inhibitors of soybean lipoxygenase-1, an enzyme that catalyzes the peroxidation of linoleic acid. researchgate.netnih.govnih.gov Kinetic analyses using Dixon plots confirm this competitive inhibition mechanism. nih.govnih.gov The inhibitory action is a reversible reaction. nih.govnih.gov
The inhibition constant (KI) provides a measure of an inhibitor's potency. For anacardic acid (C15:1), the KI was determined to be 2.8 μM. nih.gov For the saturated anacardic acid (C15:0), the KI was established as 6.4 μM. researchgate.netnih.gov This demonstrates that the presence of a double bond in the C15:1 variant enhances its inhibitory potency compared to the saturated form.
| Compound | Inhibition Type | Inhibition Constant (KI) |
| Anacardic Acid (C15:0) | Competitive | 6.4 μM |
| Anacardic Acid (C15:1) | Competitive | 2.8 μM |
Anacardic acids are effective inhibitors of prooxidant enzymes, such as lipoxygenase, which are responsible for the production of reactive oxygen species (ROS). researchgate.net The inhibition of lipoxygenase by anacardic acids occurs without accompanying pro-oxidant effects. researchgate.netnih.gov The antioxidant capacity of anacardic acid is linked to the inhibition of superoxide (B77818) generation. nih.gov The mechanism of lipoxygenase inhibition involves a dual action of the anacardic acid molecule. First, the hydrophilic salicylic acid head portion chelates the iron atom within the active site of the enzyme. researchgate.netnih.gov Following this chelation, the hydrophobic C15 tail interacts reversibly with the enzyme's C-terminal domain where the iron is located. nih.gov This combination of iron-ion chelation and hydrophobic interaction is responsible for the potent inhibition of the enzyme, thereby reducing lipid peroxidation and the generation of associated reactive oxygen species. mdpi.comnih.gov
Tyrosinase Inhibition
Anacardic acids have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This inhibitory action is crucial for applications in cosmetology and medicine for treating hyperpigmentation disorders.
Kinetic studies have demonstrated that anacardic acids act as characteristic competitive inhibitors of mushroom tyrosinase, specifically in the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA). This mode of inhibition indicates that anacardic acid binds to the free enzyme at the same active site as the substrate, L-DOPA, thereby preventing the substrate from binding and catalysis from occurring. The structural similarity of the phenolic ring in anacardic acid to the natural phenolic substrates of tyrosinase is a likely basis for this competitive interaction. Interestingly, while the C15 alkyl side-chain is significant for the inhibitory potency of related compounds like cardol, it does not appear to be directly related to the fundamental tyrosinase inhibitory activity of anacardic acids, as salicylic acid itself shows a comparable inhibitory concentration (ID50).
Tyrosinase is a metalloenzyme that contains two copper ions (Cu²⁺) in its active site, which are essential for its catalytic function. The inhibitory mechanism of many phenolic compounds is attributed to their ability to chelate these copper ions, rendering the enzyme inactive. Anacardic acids, possessing a salicylic acid moiety, have the capacity for metal chelation. This structure allows for the binding and sequestering of the copper ions within the tyrosinase active site. By chelating the copper, anacardic acid blocks the enzyme's ability to interact with its substrates, L-tyrosine and L-DOPA, thus inhibiting both the monophenolase and diphenolase activities of the enzyme and preventing the formation of melanin.
Glyceraldehyde-3-Phosphate Dehydrogenase Inhibition (e.g., from Trypanosoma cruzi)
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in the glycolytic pathway of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease. As such, it is considered an attractive target for the development of new antitrypanosomatid agents. Anacardic acid derivatives have been shown to be potent inhibitors of T. cruzi GAPDH. Specifically, the saturated C15:0 analogue, 6-n-pentadecylsalicylic acid, exhibits significant inhibitory activity.
Mechanistic studies revealed that these compounds act as noncompetitive inhibitors with respect to both the substrate (glyceraldehyde-3-phosphate) and the cofactor (NAD⁺). This indicates that the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. The inhibition was not reversed by the presence of Triton X-100, confirming that the mechanism is not based on non-specific aggregate formation. While the saturated form is a potent noncompetitive inhibitor, studies on unsaturated C17 anacardic acids suggest that the side chain's properties influence the specific mechanism of trypanocidal action, with unsaturated variants altering plasma membrane permeability and the saturated form affecting the mitochondrial membrane potential.
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|
| 6-n-pentadecylsalicylic acid (Anacardic Acid C15:0) | Trypanosoma cruzi GAPDH | 28 | Noncompetitive |
| 6-(8'Z,11'Z)-heptadecadienyl-salicylic acid (Anacardic Acid C17:2) | Trypanosoma cruzi (trypomastigotes) | 8.3 | Not specified |
| 6-heptadecanyl-salicylic acid (Anacardic Acid C17:0) | Trypanosoma cruzi (trypomastigotes) | 9.0 | Not specified |
Acetylcholinesterase (AChE) Activity Modulation
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. Anacardic acid and its metal complexes have been investigated for their potential as anticholinesterase agents. Studies indicate that anacardic acid possesses anticholinesterase pharmacological action, which is relevant for protection against aging-related neurological disorders. The combination of anacardic acid with metal co-factors like copper and zinc has been explored to enhance its brain-protective effects. While specific kinetic data for the C15:3 variant is not detailed, the general class of anacardic acids is recognized for this modulatory activity.
Cellular and Subcellular Pathway Interventions (In Vitro and In Silico Studies)
The Nuclear Factor Kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, cell survival, proliferation, and invasion. Its dysregulation is linked to various chronic diseases, including cancer. Anacardic acid has been identified as a potent inhibitor of the NF-κB signaling pathway.
Research has demonstrated that anacardic acid suppresses both inducible (e.g., TNF-activated) and constitutive NF-κB activation across various tumor cell lines. The molecular mechanism of this inhibition is well-defined and multifaceted:
Inhibition of IκBα Kinase (IKK): Anacardic acid suppresses the activation of the IκBα kinase complex.
Prevention of IκBα Degradation: By inhibiting IKK, anacardic acid abrogates the phosphorylation and subsequent ubiquitination and degradation of IκBα, the primary inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm.
Inhibition of p65 Translocation and Activity: Consequently, the nuclear translocation of the active p65 subunit of NF-κB is inhibited. Furthermore, anacardic acid has been shown to inhibit the acetylation of p65, a crucial step for its transcriptional activity.
This comprehensive inhibition of the NF-κB pathway leads to the downregulation of various NF-κB-regulated gene products that mediate cell proliferation (e.g., cyclin D1), survival (e.g., Bcl-2, Bcl-xL), and invasion (e.g., matrix metalloproteinase-9).
| Molecular Target | Effect of Anacardic Acid | Downstream Consequence |
|---|---|---|
| IκBα Kinase (IKK) | Inhibition of activation | Prevents phosphorylation of IκBα |
| IκBα Phosphorylation/Degradation | Abrogated | NF-κB (p50/p65) remains bound to IκBα in the cytoplasm |
| p65 Nuclear Translocation | Inhibited | Prevents NF-κB from reaching its target genes in the nucleus |
| p65 Acetylation | Inhibited | Suppresses NF-κB-dependent gene transcription |
Phosphoinositide 3-Kinase (PI3K)-Dependent Mechanisms
Research indicates that anacardic acid's effects on neutrophils are mediated through the Phosphoinositide 3-Kinase (PI3K) pathway. amrita.edunih.gov The PI3K pathway is a critical signal transduction system that links various cellular receptors to essential functions, including cell survival, proliferation, and metabolism. nih.govnih.gov In response to stimuli, PI3K is recruited to the cell membrane, where its catalytic subunit generates phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). nih.gov This molecule then activates downstream signaling cascades. nih.govmdpi.com Studies involving pharmacological inhibitors suggest that the stimulation of neutrophils by anacardic acid is dependent on this PI3K mechanism. ucsd.eduamrita.edunih.gov
Molecular modeling and pharmacological studies have further elucidated the upstream activation of the PI3K pathway by anacardic acid. ucsd.eduamrita.edunih.gov It is suggested that anacardic acid activates surface-expressed G protein-coupled sphingosine-1-phosphate (S1P) receptors on neutrophils. ucsd.eduamrita.edunih.gov S1P is a bioactive lysophospholipid mediator that can induce a wide array of biological responses by acting as an extracellular mediator for G protein-coupled receptors. nih.govnih.gov The activation of these receptors by anacardic acid is believed to initiate the downstream PI3K-dependent signaling that leads to neutrophil stimulation. ucsd.eduamrita.edunih.gov
Modulation of Endogenous Reactive Oxygen Species (ROS) Generation
Anacardic acid has been shown to stimulate the production of reactive oxygen species (ROS) in human neutrophils. ucsd.eduamrita.edunih.gov This "oxidative burst" is a key mechanism that neutrophils employ to kill invading bacteria. ucsd.edu The addition of anacardic acid to isolated human neutrophils leads to a time- and concentration-dependent increase in ROS production. ucsd.edu This stimulation of ROS generation is a significant aspect of its bactericidal-enhancing properties. ucsd.edu While some studies highlight its ability to stimulate ROS in immune cells, others have noted its antioxidant properties in different contexts, such as preventing the generation of superoxide radicals by inhibiting enzymes like xanthine (B1682287) oxidase. researchgate.netacs.orgnih.gov
Induction of Neutrophil Extracellular Trap (NET) Production
In addition to stimulating ROS production, anacardic acid also promotes the formation of neutrophil extracellular traps (NETs). ucsd.eduamrita.edunih.gov NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. amrita.edu The production of these bactericidal NETs in response to anacardic acid complements the compound's direct antimicrobial activities. ucsd.eduamrita.edunih.gov This stimulation of NET production is also linked to the PI3K-dependent activation of neutrophils. ucsd.eduamrita.edunih.gov
Promotion of Autophagy and Enhancement of Apoptosis in Mammalian Cells
Anacardic acid has been observed to induce both autophagy and apoptosis in mammalian cells, particularly in the context of cancer. ucsd.edunih.govsemanticscholar.org In prostatic cancer cells, anacardic acid was found to inhibit cell proliferation and induce apoptosis, as evidenced by increased caspase-3/9 activities and Bax protein expression. nih.govsemanticscholar.orgresearchgate.net The mechanism for this involves the induction of autophagy, which is mediated by the ER stress/DAPK3/Akt signaling pathway. nih.govsemanticscholar.org Anacardic acid treatment leads to the formation of autophagic vesicles and increases the expression of autophagy-associated proteins like LC3, Beclin-1, and Atg 7. nih.govsemanticscholar.org
The pro-apoptotic effects of anacardic acid are also attributed to its ability to inhibit genes involved in cell survival and proliferation. ucsd.edunih.gov It has been shown to down-regulate various gene products that mediate proliferation (such as cyclin D1), and survival (including Bcl-2 and Bcl-xL). nih.govnih.gov This suppression of key survival and proliferation genes potentiates the apoptotic process in cancer cells. nih.gov For instance, in triple-negative breast cancer cells, anacardic acid inhibited cell proliferation and induced apoptosis, which was associated with the regulation of molecules like CDK-4, Bcl-2, and Mcl-1. nih.gov
Targeting of the Src/Focal Adhesion Kinase (FAK)/Rho GTPase Signaling Pathway
Anacardic acid has been identified as an inhibitor of tumor angiogenesis, acting by targeting the Src/Focal Adhesion Kinase (FAK)/Rho GTPase signaling pathway. nih.govresearchgate.net It significantly suppresses vascular endothelial growth factor (VEGF)-induced proliferation, migration, and capillary-like structure formation in human umbilical vascular endothelial cells (HUVECs). nih.govresearchgate.net Mechanistic studies revealed that anacardic acid blocks the activities of Src and FAK kinases in a concentration- and time-dependent manner. nih.govresearchgate.net This inhibition leads to the subsequent activation of RhoA-GTPase and the inactivation of Rac1- and Cdc42-GTPases, which are crucial for cell migration and adhesion dynamics. nih.govresearchgate.netnus.edu.sg
Modulation of the MicroRNAome (miRNA) Transcriptome
Anacardic acid has been shown to alter the microRNA transcriptome (microRNAome) in cancer cells. In a study involving the AnAc 24:1n5 congener, researchers profiled the genome-wide microRNA response in MCF-7 (estrogen receptor α positive) and MDA-MB-231 (triple-negative) breast cancer cells. The investigation identified distinct sets of AnAc-responsive miRNAs in each cell line. In MCF-7 cells, 69 miRNAs were identified as responsive to anacardic acid, including an increase in let-7a and a reduction in miR-584. nih.gov In MDA-MB-231 cells, 37 responsive miRNAs were found, with notable changes being a decrease in miR-23b and an increase in miR-1257. nih.gov Interestingly, only two miRNAs, miR-612 and miR-20b, were found to be increased by the anacardic acid congener in both cell lines. nih.gov
Further analysis revealed that the specific arm of the miRNA chosen for inclusion in the RNA-induced silencing complex (RISC) differed between the cell lines. For instance, miR-20b-3p was upregulated in MCF-7 cells, while miR-20b-5p was upregulated in MDA-MB-231 cells, suggesting that distinct targets are regulated in response to anacardic acid in different cellular contexts. nih.gov This modulation of the microRNAome represents a significant mechanism through which anacardic acid exerts its biological effects, leading to the coordinated regulation of numerous cellular pathways. nih.gov
The alterations in the miRNA transcriptome induced by anacardic acid have a direct impact on key nodal molecules that are central to cancer cell proliferation and survival. nih.gov Network analysis of the pathways modulated by the AnAc-regulated miRNAs indicates that molecules such as Cyclin D1, MYC, c-FOS, PPARγ, and SIN3 are significant targets of anacardic acid's activity. nih.gov These molecules are critical regulators of the cell cycle, gene transcription, and metabolic processes. The targeting of these nodal molecules through the modulation of miRNAs is a key mechanism underlying the anticancer activities of anacardic acid. nih.gov
Divalent Metal Ion Chelation Mechanisms (e.g., Fe2+, Cu2+)
Anacardic acid possesses a powerful ability to chelate divalent metal ions, a property conferred by the combination of its phenolic and carboxylic acid functional groups. science.gov This chelating activity is particularly selective toward transition metal ions, with research indicating a strong affinity for iron and copper ions. williamscancerinstitute.com The ability of anacardic acid to bind with important metal ions like Fe2+ and Cu2+ is believed to be a rational explanation for its wide spectrum of biological activities. science.gov The chelating affinity for several first-row transition metals has been shown to follow the trend: Fe2+ > Cu2+ > Zn2+ > Ni2+ = Co2+ = Mn2+. science.gov This metal chelation can inhibit enzymes that rely on these ions as cofactors, such as lipoxygenase, which contains a non-heme iron in its active site. williamscancerinstitute.comresearchgate.net
The composition of the metal-anacardic acid complexes has been characterized using spectrometric techniques. Specifically, negative ion electrospray ionization mass spectrometry has been employed to determine the stoichiometry of the complex formed between anacardic acids and ferric ions (Fe3+). williamscancerinstitute.comresearchgate.net These analyses successfully detected the formation of an anacardic acid-ferric ion complex with a ratio of 2:1 as the base peak. williamscancerinstitute.comresearchgate.net This indicates that two molecules of anacardic acid bind to a single ferric ion. This 2:1 complex formation is a key aspect of its mechanism of action, particularly in the inhibition of iron-dependent enzymes. researchgate.net
| Ion | Complex Ratio (Anacardic Acid:Ion) | Characterization Method | Reference |
| Ferric Ion (Fe3+) | 2:1 | Negative Ion Electrospray Ionization Mass Spectrometry | williamscancerinstitute.com, researchgate.net |
Suppression of Androgen and Estrogen Receptor Activity
Anacardic acid has been demonstrated to affect the growth of hormone-dependent tumors by inhibiting the activity of both androgen and estrogen receptors. mdpi.com Research indicates that anacardic acid can down-regulate the androgen receptor (AR). mdpi.com
Furthermore, extensive studies have focused on its effect on the estrogen receptor alpha (ERα). Anacardic acid has been shown to inhibit the proliferation of ERα-positive breast cancer cells with greater efficacy than ERα-negative cells. nih.gov The mechanism for this is not competitive binding against estradiol (B170435) for the receptor's ligand-binding domain; rather, anacardic acid inhibits the binding of the estrogen receptor to the estrogen response element (ERE) on DNA. semanticscholar.orgmdpi.com This action effectively reduces ER-mediated transcriptional responses, inhibiting the transcription of E2-induced target genes such as pS2, cyclin D1, and cathepsin D in MCF-7 cells. mdpi.com
| Receptor | Effect of Anacardic Acid | Mechanism of Action | Reference |
| Androgen Receptor (AR) | Down-regulation / Inhibition of activity | Not fully specified | mdpi.com |
| Estrogen Receptor α (ERα) | Inhibition of activity | Inhibits ER-ERE binding, reducing target gene transcription | semanticscholar.org, mdpi.com |
Role in Enhancing the Activity of Specific Chemical Agents Targeting DNA and RNA Synthesis Processes
Anacardic acid has been found to enhance the efficacy of certain chemical agents, particularly those that function by targeting DNA and RNA synthesis or by causing DNA damage. It acts as a sensitizing agent, potentiating the cytotoxic effects of various chemotherapeutics and radiation. nih.govwilliamscancerinstitute.com
Studies have shown that anacardic acid sensitizes human tumor cells to the effects of ionizing radiation, a potent DNA-damaging agent. nih.gov This is linked to its ability to inhibit histone acetyltransferases (HATs), which play a role in the DNA damage response. nih.gov
Furthermore, anacardic acid potentiates the apoptosis induced by chemotherapeutic agents. williamscancerinstitute.comresearchgate.net For instance, it has been shown to increase the antitumor activity when combined with agents like 5-Fluorouracil (5-FU), an inhibitor of thymidylate synthase involved in DNA synthesis, and Carboplatin, a DNA alkylating agent. williamscancerinstitute.comsemanticscholar.org In studies on rhabdomyosarcoma cells, subtoxic doses of anacardic acid sensitized the cells to antineoplastic drugs such as actinomycin (B1170597) D (which inhibits transcription by binding to DNA), cyclophosphamide, and vincristine. mdpi.com This synergistic effect allows for greater tumor reduction and can improve the efficiency of conventional chemotherapy. williamscancerinstitute.comsemanticscholar.org
| Combination Agent | Type | Effect with Anacardic Acid | Reference |
| Ionizing Radiation | DNA Damaging Agent | Sensitizes tumor cells | nih.gov |
| 5-Fluorouracil (5-FU) | DNA/RNA Synthesis Inhibitor | Increased antitumor activity | williamscancerinstitute.com, semanticscholar.org |
| Carboplatin | DNA Damaging Agent | Increased antitumor activity | williamscancerinstitute.com, semanticscholar.org |
| Actinomycin D | RNA Synthesis Inhibitor | Sensitizes cancer cells | mdpi.com |
| Cyclophosphamide | DNA Damaging Agent | Sensitizes cancer cells | mdpi.com |
| Vincristine | Mitotic Inhibitor | Sensitizes cancer cells | mdpi.com |
Synthetic Methodologies and Chemical Derivatization of Anacardic Acid C15:3
Isolation and Extraction Strategies from Natural Sources
The primary and most economically viable source of anacardic acids is cashew nut shell liquid (CNSL), a viscous, reddish-brown oil contained within the honeycomb structure of the cashew nut shell. jsta.clscirp.org Natural CNSL, obtained through solvent extraction, is a rich mixture of phenolic compounds, with anacardic acids constituting approximately 70-90%. gavinpublishers.comresearchgate.net The C15:3 variant, 2-hydroxy-6-[(8Z,11Z,14Z)-pentadeca-8,11,14-trien-1-yl]benzoic acid, is a significant component of this mixture. researchgate.netchemicalbook.com
Extraction from Cashew Nut Shell Liquid (CNSL) as a Primary Renewable Source
Solvent extraction is a widely employed method to obtain natural CNSL, which preserves the native composition of anacardic acids. jsta.cl This is in contrast to technical CNSL, which is obtained through thermal processes like roasting. The high temperatures used in these methods cause decarboxylation of anacardic acids, converting them into cardanols. jsta.clacs.org Therefore, for the isolation of anacardic acid C15:3, solvent-extracted CNSL is the preferred starting material. The yield of CNSL from solvent extraction can vary depending on the specific solvent and conditions used, with some methods reporting yields of around 14% to 40%. gavinpublishers.com
The composition of anacardic acids within CNSL is a mixture of saturated and unsaturated forms. One analysis of anacardic acid extracted from CNSL revealed a composition of 56.2% triene (C15:3), 18.3% diene, 24.2% monoene, and 1.3% of the fully saturated form. nih.gov Another study characterized the mixture as having 43.62% triene, 27.06% diene, and 29.32% monoene anacardic acids. gavinpublishers.com
Specific Techniques for Isolation (e.g., Solvent Extraction, Calcium Salt Precipitation, Column Chromatography)
Several methods have been developed to isolate and purify anacardic acids from the complex mixture of CNSL.
Solvent Extraction: This initial step involves using solvents like hexane (B92381) or ethanol (B145695) to extract the crude CNSL from crushed cashew nut shells. jsta.clgavinpublishers.com For instance, extraction with hexane in a Soxhlet apparatus is a common procedure. gavinpublishers.com
Calcium Salt Precipitation: A widely used and effective method for separating anacardic acids from other phenolic compounds in CNSL is through precipitation as their calcium salts. scielo.brscholarsresearchlibrary.com This process involves treating the CNSL dispersed in a solvent like a methanol/water mixture with calcium hydroxide. jsta.clscielo.br The anacardic acids selectively react to form insoluble calcium anacardate, which precipitates out of the solution and can be collected by filtration. scirp.orgresearchgate.net The precipitate is then treated with a strong acid, such as hydrochloric acid (HCl), to regenerate the free anacardic acids. jsta.clscispace.com This method is advantageous as it avoids the high temperatures that cause decarboxylation. jsta.cl One study reported that this process yielded 26 g of anacardic acid from 50 g of calcium anacardate. scispace.com
Column Chromatography: Column chromatography is a powerful technique for the separation and purification of the individual anacardic acid components, including the C15:3 variant. gavinpublishers.comresearchgate.net Reversed-phase silica (B1680970) gel column chromatography has been successfully employed for this purpose. researchgate.netresearchgate.net In one method, a two-step reversed-phase silica gel column chromatography was used to purify the major phenols from CNSL. researchgate.net Preparative high-performance liquid chromatography (HPLC) has also been developed for the isolation of anacardic acids. embrapa.br By using a C18 column and a mobile phase of methanol, water, and acetic acid, researchers were able to isolate anacardic acid triene, diene, and monoene with high purity. embrapa.br
Supercritical Fluid Extraction (SFE): An alternative and more environmentally friendly method for isolating anacardic acid is supercritical carbon dioxide (scCO₂) extraction. researchgate.netacs.org This technique avoids the use of organic solvents and can yield high-purity anacardic acid. acs.orglu.se Optimal conditions for this method have been identified as 50°C and 300 bar with a CO₂ flow rate of 5 g/min , which allowed for the isolation of 82% of the total anacardic acid from crude CNSL with high purity within 150 minutes. researchgate.netacs.org
Chemical Synthesis Approaches for this compound
While anacardic acid is abundant in nature, chemical synthesis provides a route to produce specific isomers or analogs that may not be readily available from natural sources. The synthesis of anacardic acid analogs has been explored to investigate the structure-activity relationships of these molecules.
One reported synthesis focused on creating the unnatural E isomer of anacardic acid to compare its biological activity with the naturally occurring Z isomer. tandfonline.com This highlights the use of chemical synthesis to access specific geometric isomers for research purposes. Another approach to synthesizing derivatives involves starting with 3-hydroxyphthalic anhydride, which is then methylated and subjected to alkylation. escholarship.org
Design and Synthesis of this compound Derivatives and Analogs
The structural features of anacardic acid, namely the aliphatic side chain and the salicylic (B10762653) acid moiety, offer opportunities for chemical modification to create derivatives and analogs with potentially enhanced or novel properties. jsta.cl
Modification of the Aliphatic Side Chain (e.g., Altering Degree of Unsaturation, Hydrogenation)
The long C15 aliphatic side chain with its varying degrees of unsaturation is a key feature influencing the molecule's properties.
Hydrogenation: The unsaturated side chains of the anacardic acid mixture can be hydrogenated to produce saturated anacardic acid (6-pentadecylsalicylic acid). scirp.orgmdpi.com This process is typically carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. scirp.orgacs.org The resulting saturated anacardic acid is a white crystalline solid, which can be easier to handle and purify than the natural liquid mixture. mdpi.com Studies have shown that in some biological activities, such as the inhibition of histone acetyltransferases (HATs), the hydrogenation of the side chain does not significantly alter the inhibitory activity. mdpi.com However, for other activities, the degree of unsaturation can be important. tandfonline.com For instance, hydrogenated anacardic acid (HAA) has shown stronger cytotoxic activity against certain cancer stem cells compared to the natural unsaturated mixture. researchgate.net
Altering Degree of Unsaturation: The synthesis of specific unsaturated isomers, such as the E-isomer of anacardic acid, demonstrates the ability to control the geometry of the double bonds in the side chain. tandfonline.com This allows for a detailed investigation into how the stereochemistry of the side chain affects biological function.
Functionalization and Modification of the Salicylic Acid Moiety
The salicylic acid portion of the molecule, with its carboxylic acid and hydroxyl groups, provides reactive sites for a variety of chemical transformations. jsta.cl
Esterification and Amidation: The carboxylic acid group can be converted into esters or amides. google.com For example, anacardic acid can be esterified with various alcohols under specific conditions to avoid decarboxylation and side reactions. google.com Benzamide derivatives have been synthesized by first alkylating the hydroxyl group and then coupling the resulting salicylic acid derivative with different anilines. nih.gov
Urea (B33335) and Thiourea (B124793) Derivatives: The synthesis of urea and thiourea derivatives has also been reported. scirp.orgscirp.org These modifications are often pursued to explore new biological activities, such as antibacterial properties. scirp.org
Methacrylation: The hydroxyl group can be modified, for instance, through methacrylation to produce anacardic acid methacrylate (B99206) (AnMcr). ajol.info This monomer can then be used in polymerization reactions to create imprinted polymers with molecular recognition properties. ajol.info
Development of Inclusion Complexes (e.g., with Hydroxypropyl-β-cyclodextrin for Solubility Enhancement)
Anacardic acid (AnAc), including the triene-unsaturated C15:3 variant, exhibits significant biological potential. However, its practical application is often hindered by poor aqueous solubility and limited physicochemical stability. researchgate.netbhu.ac.in To overcome these limitations, researchers have focused on developing inclusion complexes, particularly with cyclodextrins. One of the most effective strategies involves the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the solubility of this compound. researchgate.netjsta.cl
The formation of an this compound/HP-β-CD inclusion complex is typically achieved through the co-evaporation method. researchgate.netbhu.ac.in This process involves dissolving both the anacardic acid and HP-β-CD in a suitable solvent, followed by evaporation, which facilitates the encapsulation of the hydrophobic anacardic acid molecule within the cyclodextrin (B1172386) cavity. Studies have explored different molar ratios of AnAc (C15:3) to HP-β-CD to optimize the complex formation and solubility enhancement. researchgate.net
The successful formation of these inclusion complexes has been confirmed through various analytical techniques, providing clear evidence of the interaction between the host (HP-β-CD) and guest (this compound) molecules. researchgate.netbhu.ac.in
Table 1: Characterization Methods for Anacardic Acid/HP-β-CD Inclusion Complex
| Analytical Technique | Purpose |
|---|---|
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To identify changes in functional group vibrations, indicating complex formation. researchgate.net |
| Differential Scanning Calorimetry (DSC) | To observe shifts in thermal events (melting points), suggesting the presence of a new complexed entity. researchgate.net |
| X-ray Diffraction (XRD) | To analyze changes in crystallinity, as the amorphous nature of the complex differs from the crystalline structure of the individual components. researchgate.net |
| Scanning Electron Microscopy (SEM) | To examine the morphological differences between the raw materials and the newly formed inclusion complex. researchgate.net |
A significant outcome of this complexation is the remarkable improvement in the aqueous solubility of anacardic acid. Research has demonstrated that the prepared AnAc/HP-β-CD inclusion complex can improve water solubility by approximately 2009-fold compared to the pure compound. researchgate.netbhu.ac.in This substantial increase in solubility is crucial for enhancing the bioavailability and potential therapeutic efficacy of anacardic acid. researchgate.net
Creation of Novel Compounds Incorporating the Anacardate Moiety (e.g., Fluorescent Benzoxazinone (B8607429) Derivatives, Bio-based Catalysts)
The unique chemical structure of anacardic acid, featuring a salicylic acid head and a long unsaturated alkyl chain, makes it a valuable synthon for creating novel compounds and materials. ias.ac.inmdpi.com Derivatization strategies focus on leveraging these functional groups to develop molecules with tailored properties, such as fluorescence, or to create effective, sustainable catalysts. ias.ac.inresearchgate.net
Bio-based Catalysts
A key innovation in green chemistry is the use of anacardic acid to develop bio-based catalysts. Disodium (B8443419) anacardate, a salt derived from anacardic acid, has been successfully employed as a catalyst in organic transformations. ias.ac.in This catalyst is prepared from cashew nut shell liquid (CNSL), an underutilized and renewable agro-byproduct. ias.ac.inresearchgate.net The structure of disodium anacardate is advantageous for catalysis; the hydrophilic head, containing the carboxylate and phenoxide groups, holds the sodium ions and acts as an effective base catalyst, while the long hydrophobic alkyl chain enhances its compatibility with less polar, green solvents. ias.ac.in
This bio-catalyst has proven effective for the room-temperature synthesis of various heterocyclic molecules, demonstrating its utility in new, sustainable synthetic methodologies. ias.ac.inresearchgate.net Another example is the development of a dinitro anacardic acid copper(II) complex, which functions as a catalyst for the room-temperature synthesis of indolizines. researchgate.net The long C15 alkyl chain of the anacardate moiety helps to solubilize the metal in the organic phase, maintaining its catalytic activity. researchgate.net
Fluorescent Benzoxazinone Derivatives
The catalytic activity of disodium anacardate has been harnessed to synthesize novel fluorescent 1,4-benzoxazinone derivatives. ias.ac.in These compounds are generated through a one-pot, three-component reaction at room temperature, reacting 2-aminophenol (B121084), diethyl acetylenedicarboxylate, and trans-1,2-dibenzoylethylene (B146848) in the presence of the disodium anacardate catalyst. ias.ac.in The utility of this bio-based catalyst was further demonstrated in the synthesis of benzophenoxazinone derivatives from 2-aminophenol and dichloro-1,4-naphthoquinones. ias.ac.in The resulting benzoxazinone and benzophenoxazinone derivatives were found to exhibit fluorescence, highlighting a novel application for anacardic acid in the creation of functional organic molecules. ias.ac.in
Table 2: Examples of Novel Compounds Derived from Anacardic Acid Moiety
| Derivative Type | Precursor/Catalyst from Anacardic Acid | Synthetic Application | Key Finding |
|---|---|---|---|
| 1,4-Benzoxazinone Derivatives | Disodium Anacardate (Bio-based catalyst) | One-pot, three-component reaction of 2-aminophenol, diethyl acetylenedicarboxylate, and trans-1,2-dibenzoylethylene at room temperature. ias.ac.in | Creation of new fluorescent molecules using a sustainable, bio-based catalyst. ias.ac.in |
| Benzophenoxazinone Derivatives | Disodium Anacardate (Bio-based catalyst) | Reaction of 2-aminophenol and dichloro-1,4-naphthoquinones at room temperature. ias.ac.in | Effective synthesis of fluorescent heterocyclic compounds under green conditions. ias.ac.in |
| Indolizine Derivatives | Dinitro Anacardic Acid Copper(II) Complex (Bio-based catalyst) | Three-component reaction of 1,4-naphthoquinone, pyridine, and ethyl acetoacetate (B1235776) at room temperature. researchgate.net | Catalyst demonstrates excellent performance and regioselectivity in green solvents. researchgate.net |
These synthetic methodologies underscore the versatility of this compound as a renewable chemical feedstock. Its derivatization into inclusion complexes enhances its inherent properties, while its use as a scaffold for novel catalysts and fluorescent compounds opens new avenues for its application in materials science and green chemistry. researchgate.netias.ac.in
Advanced Analytical Techniques for Anacardic Acid C15:3 Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is fundamental to the analysis of anacardic acid C15:3, enabling its separation from other congeners (e.g., C15:0, C15:1, C15:2) and related compounds like cardol and cardanol (B1251761). The choice of chromatographic technique is dictated by the analytical goal, whether it is for quantification, isolation, or structural confirmation.
High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode Array Detector (DAD) is a robust and widely used method for the quantification of anacardic acids. researchgate.netresearchgate.net Reversed-phase chromatography, typically employing a C18 stationary phase, is effective for separating the anacardic acid mixture based on polarity. researchgate.net In this system, compounds elute in order of decreasing polarity. researchgate.net Consequently, the most unsaturated and most polar component, this compound, has the shortest retention time, followed by the diene (C15:2) and monoene (C15:1) variants, which are more hydrophobic. researchgate.netembrapa.brembrapa.br
The mobile phase is commonly a mixture of acetonitrile (B52724) and water, acidified with an acid like acetic acid or formic acid to a pH of around 3.0. researchgate.netembrapa.br Acidification is crucial as it suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to sharper, more symmetrical peaks and improved chromatographic resolution. researchgate.netnih.gov DAD detection allows for the monitoring of absorbance at multiple wavelengths simultaneously; anacardic acids show characteristic UV absorption maxima around 280 nm and 310-312 nm. researchgate.netacademicjournals.org This spectral information aids in peak identification and purity assessment. researchgate.net The method's validity for quantification is established through parameters such as linearity, precision, and accuracy. researchgate.netjocpr.com For instance, a validated method demonstrated linearity for this compound in a concentration range of 1 to 100 µg/mL. nih.gov
Table 1: Example HPLC-DAD Parameters for this compound Analysis
| Parameter | Condition | Source(s) |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Acetonitrile, Water, and Acetic Acid | researchgate.netembrapa.br |
| Mode | Isocratic (e.g., 80:20:1 v/v/v) | researchgate.net |
| Flow Rate | 1.5 mL/min | researchgate.netembrapa.br |
| Detection | DAD at 280 nm | researchgate.netresearchgate.net |
| Temperature | 25 °C | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) Hyphenated with Mass Spectrometry (MS)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller sub-2 µm particles. This results in faster analysis times, superior resolution, and increased sensitivity. When hyphenated with mass spectrometry (MS), UPLC-MS becomes a powerful tool for the definitive identification and structural confirmation of anacardic acids. mdpi.com This combination is particularly valuable for analyzing complex extracts where chromatographic peaks may overlap. researchgate.net
For the analysis of this compound, UPLC is frequently coupled with a Quadrupole Time-of-Flight (QTOF) mass spectrometer. mdpi.comscielo.br QTOF analyzers provide high-resolution and accurate mass measurements, enabling the determination of elemental compositions with a high degree of confidence. mdpi.com
Electrospray Ionization (ESI) is the preferred ionization technique as it is a soft method that typically produces intact molecular ions. scispace.com For acidic molecules like anacardic acid, analysis is performed in negative ion mode, which detects the deprotonated molecule [M-H]⁻. nih.govmdpi.com The high mass accuracy of QTOF allows for the experimental mass of the this compound ion to be matched closely with its theoretical mass. embrapa.broup.com
Tandem mass spectrometry (MS/MS) capabilities are used for further structural confirmation. The [M-H]⁻ ion of this compound is selected by the quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed by the TOF detector. researchgate.net A characteristic fragmentation pathway for anacardic acids is the loss of a CO₂ molecule (44 Da) from the carboxylic acid group, resulting in a prominent fragment ion. nih.govscielo.br For C15:3, this corresponds to a fragment at an m/z of approximately 297. nih.govscielo.broup.com The fragmentation pattern is dependent on the degree of unsaturation in the alkyl chain. researchgate.net
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source(s) |
|---|---|---|
| Compound | Anacardic Acid (C15:3) | embrapa.broup.com |
| Molecular Formula | C₂₂H₃₀O₃ | embrapa.broup.com |
| Ionization Mode | ESI Negative [M-H]⁻ | nih.govmdpi.com |
| Theoretical m/z | 341.2117 | embrapa.broup.com |
| Experimental m/z | 341.2094, 341.2079, 341.3125 | embrapa.brnih.govscielo.broup.com |
| Primary Fragment Ion [M-H-CO₂]⁻ | m/z 297.2222, 297.2187, 297.2204 | embrapa.brnih.govscielo.broup.com |
Spectroscopic and Spectrometric Characterization
While chromatographic techniques separate the components of a mixture, spectroscopic methods provide detailed information about the molecular structure of the isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. mdpi.commdpi.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments are employed to map the complete carbon-hydrogen framework of the molecule. mdpi.commdpi.com
The ¹H-NMR spectrum of this compound shows characteristic signals for the aromatic protons on the salicylic (B10762653) acid ring, typically appearing between δ 6.7 and 7.4 ppm. mdpi.com The olefinic protons of the three double bonds in the C15 side chain resonate between δ 5.0 and 5.9 ppm. mdpi.com Specifically, the terminal vinyl group (-CH=CH₂) of the triene gives distinct signals, which differentiate it from the other anacardic acid congeners. mdpi.com
The ¹³C-NMR spectrum provides information on all carbon atoms in the molecule. The carboxyl carbon (COOH) resonates at a low field (downfield), while the sp² carbons of the aromatic ring and the double bonds appear in the δ 110-165 ppm region. mdpi.com The presence of a terminal double bond in the C15:3 variant is confirmed by a CH₂ signal around 114.9 ppm in the ¹³C spectrum, which is absent in the spectra of the other unsaturated anacardic acids. mdpi.com Two-dimensional NMR experiments like Correlation Spectroscopy (COSY) establish proton-proton couplings, while Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations between protons and carbons, allowing for the complete and definitive assignment of the structure. mdpi.comsemanticscholar.org
Table 3: Key ¹H-NMR Chemical Shifts (δ) for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Source(s) |
|---|---|---|---|
| H-5 (Aromatic) | ~7.37 | t | mdpi.com |
| H-6 (Aromatic) | ~6.85 | d | mdpi.com |
| H-4 (Aromatic) | ~6.75 | d | mdpi.com |
| H-14' (Olefinic) | 5.88–5.75 | m | mdpi.com |
| H-8', H-9', H-11', H-12' (Olefinic) | 5.48–5.29 | m | mdpi.com |
| H-15'a (Terminal Olefinic) | ~5.05 | dd | mdpi.com |
| H-15'b (Terminal Olefinic) | ~4.98 | d | mdpi.com |
| H-1' (Allylic to Ring) | ~2.98 | t | mdpi.com |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique used to identify the principal functional groups present in a molecule. ijraset.comjsta.cl For this compound, the FT-IR spectrum reveals characteristic absorption bands that confirm its chemical structure. gavinpublishers.com A very broad band in the region of 3600–3000 cm⁻¹ is indicative of the O-H stretching vibrations of both the phenolic hydroxyl and carboxylic acid groups. ajol.inforesearchgate.net The presence of the long aliphatic side chain is confirmed by strong C-H stretching vibrations observed between 3000 and 2800 cm⁻¹. ajol.inforesearchgate.net
A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group is typically observed around 1650-1730 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic ring appear as bands in the 1450–1610 cm⁻¹ region. ajol.inforesearchgate.net These key absorptions provide a spectroscopic fingerprint, confirming the presence of the salicylic acid head group and the long, unsaturated alkyl tail. globalscientificjournal.com
Table 4: Characteristic FT-IR Absorption Bands for Anacardic Acid
| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibration Type | Source(s) |
|---|---|---|---|
| 3600–3050 | O-H (Phenol, Carboxylic acid) | Stretching (Broad) | ajol.info |
| 3000–2800 | C-H (Aliphatic chain) | Stretching | ajol.inforesearchgate.net |
| ~2929 | C-H (Aliphatic chain) | Stretching | researchgate.net |
| ~1730 | C=O (Carboxylic acid) | Stretching | researchgate.net |
| 1575–1610 | C=C (Aromatic ring) | Stretching | ajol.inforesearchgate.net |
| ~1469 | C=C (Aromatic ring) | Stretching | researchgate.net |
Mass Spectrometry (MS) for Molecular and Complex Identification
Mass spectrometry (MS) stands as a pivotal analytical technique for the molecular identification and structural elucidation of this compound. Through various ionization methods and mass analyzers, detailed information regarding the compound's molecular weight and fragmentation patterns can be obtained, facilitating its unambiguous identification in complex matrices.
High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has proven to be a powerful tool. In negative-ion electrospray ionization mass spectrometry (ESI-MS), this compound typically forms a deprotonated molecule [M-H]⁻. The mass-to-charge ratio (m/z) for this ion is consistently reported around 341. core.ac.ukresearchgate.netmdpi.com For instance, a study identified anacardic acid (15:3) with an m/z of 341.2087. The empirical formula for this compound is C₂₂H₃₀O₃, corresponding to a molecular weight of 342.47. researchgate.net
A characteristic fragmentation pattern observed in the tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion of this compound is the neutral loss of a 44 Da fragment, which corresponds to a molecule of carbon dioxide (CO₂). researchgate.net This decarboxylation results in a prominent fragment ion [M-H-CO₂]⁻. The analysis of the product ion scan for the precursor ion at m/z 341 reveals a series of other fragment ions. The degree of unsaturation in the alkyl chain significantly influences the fragmentation, with a greater number of double bonds leading to the formation of more fragments. core.ac.uk Fragments in the mass range of m/z 119–281 are associated with the neutral loss of alkenes from the decarboxylated ion. core.ac.uk Additionally, ions with even mass-to-charge ratios, such as m/z 92 and 106, are also observed and are likely produced by the homolytic cleavage of carbon-carbon bonds near the aromatic ring. core.ac.uk
The identification of both the deprotonated molecular ion and the decarboxylated fragment allows for the confident determination of the alkyl chain length and the number of double bonds in anacardic acids. core.ac.ukmdpi.com This technique is not only crucial for identifying this compound in natural extracts like cashew nut shell liquid but also for characterizing its complexes. For example, ESI-MS has been used to study the chelation of anacardic acids with ferric ions, where a complex of this compound and a ferric ion in a 2:1 ratio was observed. scispace.com
Table 1: Mass Spectrometric Data for this compound
| Ion | Theoretical m/z | Experimental m/z | Reference |
| [M-H]⁻ | 341.2117 | 341.2087 | |
| [M-H-CO₂]⁻ | 297.2218 | 297.2213 | researchgate.net |
Spectrophotometric Assays for Bioactivity Assessment (e.g., DPPH Radical Scavenging for Antioxidant Activity)
Spectrophotometric assays are widely employed to evaluate the bioactivity of this compound, particularly its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically.
Research has shown that the degree of unsaturation in the alkyl side chain of anacardic acids influences their antioxidant activity. This compound, being a triene, has demonstrated significant antioxidant action. mdpi.com In comparative studies, the triene form (C15:3) exhibited higher DPPH radical scavenging activity than the monoene (C15:1) and diene (C15:2) analogues. mdpi.comresearchgate.net The antioxidant capacity of anacardic acid is primarily attributed to the inhibition of superoxide (B77818) generation and enzymes like xanthine (B1682287) oxidase, rather than solely radical scavenging. mdpi.com
However, some studies have reported low DPPH scavenging activity for anacardic acids, including the C15:3 variant, suggesting that their antioxidant mechanism may be more complex and not fully captured by this specific assay alone. researchgate.netnih.gov These compounds may act as antioxidants through other pathways, such as metal chelation or inhibition of pro-oxidant enzymes. researchgate.net For instance, this compound has been found to inhibit soybean lipoxygenase-1, an enzyme involved in the production of reactive oxygen species. researchgate.net Another study highlighted that this compound exhibits sigmoidal superoxide anion (O₂⁻) scavenging activity. core.ac.uknih.gov
Table 2: Antioxidant Activity (IC₅₀) of Anacardic Acids by DPPH Assay
| Compound | IC₅₀ (mg/mL) | Reference |
| Anacardic Acid (Triene - C15:3) | 0.81 | |
| Anacardic Acid (Diene - C15:2) | 1.78 | |
| Anacardic Acid (Monoene - C15:1) | 2.06 | |
| BHT (synthetic antioxidant) | 0.27 |
Other Advanced Characterization Methods for Complexes and Materials
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is particularly valuable for characterizing the formation of complexes involving this compound.
The technique has been successfully applied to provide evidence for the formation of inclusion complexes. For example, in the development of an anacardic acid (C15:3)/hydroxypropyl-β-cyclodextrin inclusion complex, DSC was a key characterization method. researchgate.net By comparing the thermograms of the individual components (anacardic acid and cyclodextrin), their physical mixture, and the prepared complex, changes in melting points, and the appearance or disappearance of thermal events can confirm the formation of the inclusion complex. researchgate.net Such complexation is often pursued to enhance the aqueous solubility and stability of anacardic acid. researchgate.net
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. It provides information on the atomic and molecular arrangement within a crystal. In the context of this compound, XRD is used to analyze the physical state of the compound and its formulations.
XRD has been instrumental in confirming the formation of anacardic acid-containing complexes and nanomaterials. For instance, the formation of an inclusion complex between anacardic acid (C15:3) and hydroxypropyl-β-cyclodextrin was verified using XRD. researchgate.net The diffractogram of the complex would show different patterns compared to the individual components, often indicating a decrease in the crystallinity of the guest molecule upon inclusion. Furthermore, XRD has been used to investigate the crystalline structure of magnetic nanoparticles coated with anacardic acid, confirming the presence of the organic coating on the nanoparticle surface. researchgate.net
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface topography. It works by scanning the surface with a focused beam of electrons. SEM is utilized to visualize the morphology and surface characteristics of materials containing this compound.
This technique has been applied to characterize the morphology of anacardic acid (C15:3)/hydroxypropyl-β-cyclodextrin inclusion complexes, providing visual confirmation of the formation of new structures with different surface features compared to the starting materials. researchgate.net SEM has also been used in studies developing self-assembled albumin nanoparticles modified with anacardic acid for drug delivery, where it helps to demonstrate the formation of spherical nanoparticles. science.gov Additionally, SEM has been employed to analyze the effect of anacardic acid on biological materials, such as the analysis of dentine samples treated with saturated anacardic acid to observe changes in the surface morphology. nih.gov
Q & A
Q. How can Anacardic acid C15:3 be quantified in complex biological matrices?
this compound is quantified using liquid chromatography coupled with mass spectrometry and evaporative light scattering detection (LC/MS-ELSD) or high-performance liquid chromatography (HPLC). For example, pyrolysis-derived samples showed C15:3 concentrations of 40.1 mg/g in cashew nut shells, validated via HPLC with 2 latent variables capturing 70.92% variance in fatty acid profiles . Methodological rigor requires calibration curves using certified standards and normalization to matrix controls.
Q. What structural characterization techniques confirm the identity of synthesized this compound?
Nuclear magnetic resonance (NMR) and UV/Vis spectroscopy are critical. NMR resolves alkyl chain unsaturation (e.g., triene C15:3 vs. diene C15:2), while UV/Vis identifies λmax at 243 and 311 nm for phenolic absorption . Hydrogen bond (HB) distances between C15:3’s oxygen atoms and amino acid residues (e.g., MET, ASN) in molecular docking studies further validate structural interactions .
Q. What methodological challenges arise when isolating this compound from natural sources?
Challenges include thermal degradation during extraction (e.g., pyrolysis converts anacardic acids to cardanol) and co-elution of analogs in chromatography. Cold solvent extraction (e.g., methanol/ethanol) preserves integrity, yielding 153.50 mg/g C15:3 from cashew shells, but requires post-isolation NMR to confirm purity ≥85% .
Advanced Research Questions
Q. How does the degree of unsaturation in Anacardic acid analogs affect their bioactivity?
The triene C15:3 analog exhibits superior superoxide anion scavenging (IC50 ~25 μM) compared to monoene C15:1 (IC50 ~50 μM) due to enhanced electron donation from conjugated double bonds . In rumen microbiota, C15:3 increases propionate production by 15% over C15:1, likely via selective inhibition of methanogens . Structural dynamics, such as HB distances (2.8–3.1 Å for C15:3 vs. 3.5 Å for C15:1), correlate with binding affinity to enzymatic targets like 6DHB .
Q. What experimental models are suitable for studying the antimicrobial effects of this compound?
Batch culture and RUSITEC (rumen simulation technique) systems are effective. In RUSITEC, C15:3 at 50 μg/mL reduces methane by 30% and modulates Firmicutes/Bacteroidetes ratios. Dose-response assays should include controls for thermal degradation (e.g., raw vs. heated cashew shell liquid) to isolate C15:3-specific effects .
Q. How to resolve contradictions in reported bioactivity data of this compound across studies?
Discrepancies arise from variability in purity (e.g., ≥85% LC/MS-ELSD vs. ≥95% NMR-validated samples), processing methods (pyrolysis vs. cold extraction), and model systems (in vitro vs. in vivo). Meta-analyses should standardize protocols and report alkyl chain-specific data, as C15:3’s anti-inflammatory effects (e.g., MMP9 suppression) are concentration-dependent and context-specific .
Methodological Tables
| Table 2. Impact of Extraction Methods on C15:3 Yield |
|---|
| Method |
| Pyrolysis (500°C) |
| Cold solvent extraction |
| Heated CNSL* |
| CNSL: Cashew Nut Shell Liquid . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
